Etorphine-hci

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

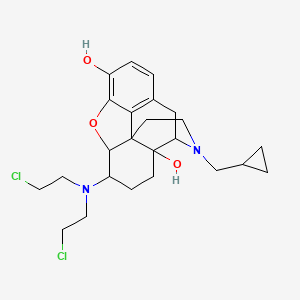

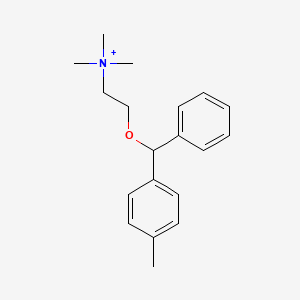

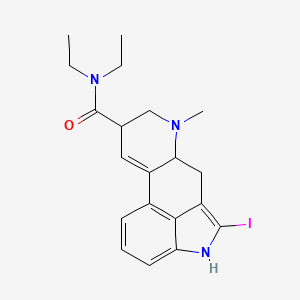

Etorphine hydrochloride is a semi-synthetic opioid known for its extremely high potency, approximately 1,000 to 3,000 times that of morphine . It was first synthesized in 1960 from oripavine, a compound found in certain poppy plants . Etorphine hydrochloride is primarily used in veterinary medicine to immobilize large animals such as elephants and rhinoceroses due to its rapid onset and high efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Etorphine hydrochloride is synthesized from thebaine, an alkaloid found in the opium poppy . The synthesis involves several steps, including the oxidation of thebaine to form an intermediate compound, followed by a series of chemical reactions to introduce the necessary functional groups . The reaction conditions typically involve the use of strong oxidizing agents and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of etorphine hydrochloride follows a similar synthetic route but on a larger scale. The process is carefully monitored to maintain the purity and potency of the final product. The use of advanced chemical reactors and purification techniques ensures that the compound meets the stringent requirements for veterinary use .

Chemical Reactions Analysis

Types of Reactions: Etorphine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects.

Common Reagents and Conditions:

Substitution: Various nucleophiles are used to introduce functional groups into the molecule, enhancing its pharmacological properties.

Major Products Formed: The primary product formed from these reactions is etorphine hydrochloride, which is then purified and formulated for veterinary use .

Scientific Research Applications

Etorphine hydrochloride has several scientific research applications:

Mechanism of Action

Etorphine hydrochloride exerts its effects by binding to mu, delta, and kappa opioid receptors in the central nervous system . This binding inhibits the release of neurotransmitters, leading to analgesia and sedation . The compound also has a weak affinity for the nociceptin/orphanin FQ receptor, which may contribute to its overall pharmacological profile .

Comparison with Similar Compounds

Morphine: A naturally occurring opioid with significantly lower potency compared to etorphine hydrochloride.

Fentanyl: A synthetic opioid with high potency, used in both human and veterinary medicine.

Uniqueness of Etorphine Hydrochloride: Etorphine hydrochloride’s extreme potency and rapid onset make it uniquely suited for immobilizing large animals, a niche application not commonly addressed by other opioids . Its ability to quickly induce sedation and analgesia, combined with the availability of specific antagonists like diprenorphine, ensures its continued use in veterinary practice .

Properties

Molecular Formula |

C25H34ClNO4 |

|---|---|

Molecular Weight |

448.0 g/mol |

IUPAC Name |

19-(2-hydroxypentan-2-yl)-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol;hydrochloride |

InChI |

InChI=1S/C25H33NO4.ClH/c1-5-8-22(2,28)17-14-23-9-10-25(17,29-4)21-24(23)11-12-26(3)18(23)13-15-6-7-16(27)20(30-21)19(15)24;/h6-7,9-10,17-18,21,27-28H,5,8,11-14H2,1-4H3;1H |

InChI Key |

JNHPUZURWFYYHW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

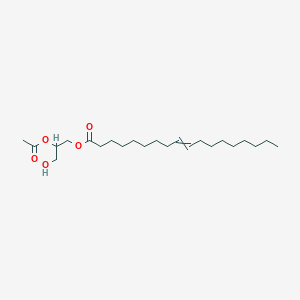

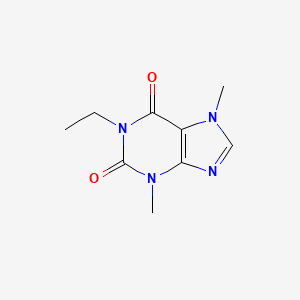

![Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate;iodide](/img/structure/B10795334.png)

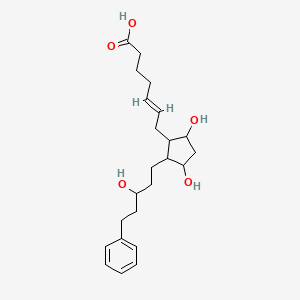

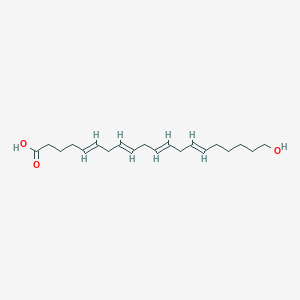

![7-[3-(3-Hydroxy-4-phenylpent-1-enyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10795344.png)

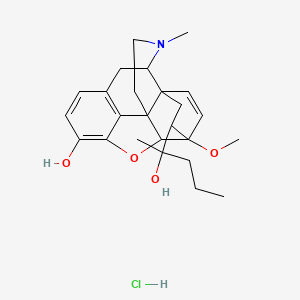

![[(1S,2S,6S,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate](/img/structure/B10795351.png)